4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine
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Overview
Description
4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine is a synthetic compound that belongs to a class of organic molecules known for its diverse applications in medicinal chemistry and materials science. This compound is particularly interesting due to its structural complexity and the functional groups present, which lend it unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available precursors such as 3-methylbenzylamine and 5-methylbenzofuran.
Oxadiazole Formation: : The 3-methylbenzylamine is reacted with nitrile oxide to form the 1,2,4-oxadiazole ring.
Sulfonylation: : The benzofuran moiety undergoes sulfonylation with sulfonyl chloride in the presence of a base.
Coupling Reaction: : The oxadiazole and sulfonated benzofuran intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Piperidine Formation: : Finally, the compound is cyclized to form the piperidine ring under acidic conditions.
Industrial Production Methods
Industrial production of 4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine involves scale-up of the laboratory procedures with optimizations for yield, purity, and cost-efficiency. These optimizations include continuous flow reactions, use of industrial-grade solvents, and in-line purification techniques.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The piperidine ring can be oxidized to form N-oxides under strong oxidative conditions.
Reduction: : The oxadiazole ring can be reduced using hydride donors, leading to ring cleavage.
Substitution: : The sulfonyl group allows for nucleophilic substitution reactions, where it can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, catalytic metals.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Strong nucleophiles in aprotic solvents.
Major Products Formed from These Reactions
Oxidation: : Formation of piperidine N-oxide.
Reduction: : Cleavage products of the oxadiazole ring.
Substitution: : Derivatives with replaced sulfonyl groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for more complex molecules used in organic synthesis and catalysis.
Biology: : Its structure allows for interaction with various biological targets, making it useful in drug discovery and development.
Medicine: : Potential use in developing new pharmaceuticals, particularly those targeting central nervous system disorders.
Industry: : Used in the synthesis of high-performance materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which the compound exerts its effects
4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine exerts its effects through multiple pathways depending on its application. In biological systems, it can act as an enzyme inhibitor or modulator, interacting with specific protein targets and altering their activity.
Molecular Targets and Pathways Involved
Enzyme Inhibition: : May inhibit enzymes involved in neurotransmitter synthesis or degradation.
Receptor Modulation: : Can bind to specific receptors in the nervous system, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with other similar compounds, highlighting its uniqueness
This compound is unique due to the presence of both the oxadiazole and sulfonyl functional groups, which confer distinct reactivity and biological activity. Similar compounds might include:
4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,5-thiadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine
4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,3,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine
These similar compounds differ in the heterocyclic ring structure or the substitution pattern, leading to variations in their chemical behavior and applications. This uniqueness makes 4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine a valuable molecule in both research and industrial contexts.
There you have it—a deep dive into this multifaceted compound. Got any more intriguing topics up your sleeve?
Properties
IUPAC Name |
5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-15-9-11-27(12-10-15)32(28,29)19-7-8-21-20(14-19)17(3)22(30-21)24-25-23(26-31-24)18-6-4-5-16(2)13-18/h4-8,13-15H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMSBUAGPACMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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